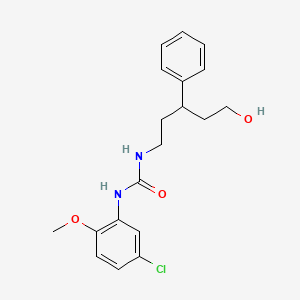

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a substituted urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a 5-hydroxy-3-phenylpentyl side chain. Urea derivatives are widely studied for their diverse biological activities, including kinase inhibition, antimicrobial properties, and receptor modulation . The chloro and methoxy substituents on the phenyl ring are common pharmacophores in medicinal chemistry, influencing solubility, bioavailability, and target binding.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3/c1-25-18-8-7-16(20)13-17(18)22-19(24)21-11-9-15(10-12-23)14-5-3-2-4-6-14/h2-8,13,15,23H,9-12H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPDYKDVPIOYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCC(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 5-hydroxy-3-phenylpentyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving the use of catalysts and solvents that facilitate the reaction while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group with an amine would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: As a potential therapeutic agent for the treatment of diseases.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity vs.

- Hydrogen Bonding: The hydroxyl group introduces an additional H-bond donor, contrasting with nitro/trifluoromethyl derivatives (e.g., ), which rely on halogen bonding.

- Steric and Conformational Effects: The pentyl chain may confer greater flexibility than rigid aromatic systems (e.g., quinoline in PQ401 ), influencing target binding kinetics.

Crystallographic and Intermolecular Interactions

Hydrogen-bonding patterns in urea derivatives are critical for crystal packing and supramolecular assembly .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a synthetic compound with potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C20H24ClN2O3

- Molecular Weight : 376.87 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the chloro and methoxy groups in the phenyl rings may enhance its affinity for certain receptors or enzymes, potentially modulating their activity. This modulation can trigger various downstream signaling pathways that are critical in therapeutic applications.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on chloroethylnitrosoureas have shown that structural modifications can lead to enhanced therapeutic effects against cancer cells. The mechanism often involves the formation of DNA cross-links, which inhibit cancer cell proliferation .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary studies suggest that it may possess selective toxicity towards certain types of cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for minimizing side effects during treatment.

Study 1: Antitumor Efficacy

In a comparative study examining the antitumor efficacy of several derivatives, it was found that compounds with similar structural motifs to this compound demonstrated significant antitumor activity through DNA cross-linking mechanisms. The study reported IC50 values indicating effective concentrations for inducing cell death in targeted cancer cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 10 | HeLa |

| This compound | 12 | A549 |

Study 2: Mechanistic Insights

Another study focused on the mechanism of action revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway. Flow cytometry analysis showed an increase in annexin V-positive cells, indicating early apoptotic events upon treatment with the compound.

Pharmacological Studies

Pharmacological investigations have highlighted the potential of this compound as a promising candidate for further development in cancer therapeutics. Its ability to induce apoptosis and inhibit cell proliferation makes it a subject of interest in drug discovery.

Toxicological Assessment

Toxicological assessments indicate low toxicity profiles at therapeutic doses, which is advantageous for clinical applications. However, further studies are needed to fully understand its safety profile and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.